molecular formula C20H32Hf B6289012 Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) CAS No. 68193-45-3

Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV)

Cat. No.: B6289012
CAS No.: 68193-45-3
M. Wt: 451.0 g/mol
InChI Key: RVVNCCSGNVEIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) is a chemical compound with the molecular formula C20H32Hf. It is a hafnium-based organometallic compound that is used in various scientific and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable material in research and industry.

Scientific Research Applications

Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other hafnium compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as hafnium-based ceramics and coatings, which have applications in aerospace and electronics.

Mechanism of Action

The mechanism of action of DMCPH is primarily through its role as a catalyst in organic synthesis. It is also used as a reagent in organic synthesis, and as a ligand in coordination chemistry.

Safety and Hazards

DMCPH may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and contact with air should be avoided . In case of contact with eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) typically involves the reaction of hafnium tetrachloride with tert-butylcyclopentadienyl lithium and methyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form hafnium oxides.

    Reduction: It can be reduced to form lower oxidation state hafnium compounds.

    Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides or alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include hafnium oxides, lower oxidation state hafnium compounds, and substituted hafnium complexes. These products have various applications in materials science and catalysis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) include:

  • Bis(cyclopentadienyl)dimethylhafnium
  • Bis(pentamethylcyclopentadienyl)dimethylhafnium
  • Bis(ethylcyclopentadienyl)dimethylhafnium

Uniqueness

What sets Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) apart from these similar compounds is its enhanced stability and unique steric properties due to the presence of the tert-butyl groups. These properties make it particularly useful in applications where stability and resistance to decomposition are crucial.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dimethylbis(t-butylcyclopentadienyl)hafnium(IV), 98% involves the reaction of hafnium tetrachloride with two equivalents of lithium t-butylcyclopentadienide in tetrahydrofuran (THF) followed by reaction with methyl lithium in diethyl ether.", "Starting Materials": [ "Hafnium tetrachloride", "Lithium t-butylcyclopentadienide", "Tetrahydrofuran (THF)", "Methyl lithium", "Diethyl ether" ], "Reaction": [ "Step 1: Add hafnium tetrachloride to a solution of two equivalents of lithium t-butylcyclopentadienide in THF at -78°C under nitrogen atmosphere.", "Step 2: Allow the reaction mixture to warm up to room temperature and stir for 2 hours.", "Step 3: Add methyl lithium in diethyl ether dropwise to the reaction mixture at -78°C under nitrogen atmosphere.", "Step 4: Allow the reaction mixture to warm up to room temperature and stir for 2 hours.", "Step 5: Quench the reaction mixture with saturated ammonium chloride solution.", "Step 6: Extract the organic layer with diethyl ether.", "Step 7: Dry the organic layer over anhydrous magnesium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure.", "Step 9: Purify the crude product by column chromatography using hexane as the eluent." ] }

CAS No.

68193-45-3

Molecular Formula

C20H32Hf

Molecular Weight

451.0 g/mol

IUPAC Name

2-tert-butylcyclopenta-1,3-diene;carbanide;hafnium(4+)

InChI

InChI=1S/2C9H13.2CH3.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4

InChI Key

RVVNCCSGNVEIAX-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Hf]

Canonical SMILES

[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Hf+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.